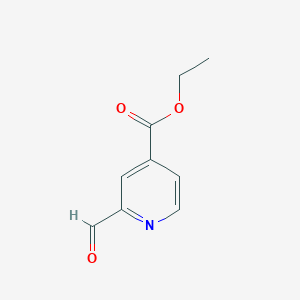

Ethyl 2-formylisonicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-formylpyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-2-13-9(12)7-3-4-10-8(5-7)6-11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXSUYORWIRRCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50598962 | |

| Record name | Ethyl 2-formylpyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21908-08-7 | |

| Record name | Ethyl 2-formylpyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physico-chemical Properties of Ethyl 2-formylisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-formylisonicotinate, a heterocyclic compound with the molecular formula C₉H₉NO₃, is a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a pyridine ring substituted with both an ethyl ester and a formyl group, offers multiple sites for chemical modification, making it a valuable precursor for the synthesis of more complex molecules.[1] This technical guide provides a comprehensive overview of the known physico-chemical properties of Ethyl 2-formylisonicotinate, including its synthesis, spectral characteristics, and reactivity. While specific biological activities and signaling pathway interactions are not yet extensively documented, its role as a key intermediate in the synthesis of compounds with potential antifungal and allelopathic activities highlights its importance in drug discovery and development.[1]

Physico-chemical Properties

A summary of the key physico-chemical properties of Ethyl 2-formylisonicotinate is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO₃ | [1] |

| Molecular Weight | 179.17 g/mol | |

| CAS Number | 21908-08-7 | [1] |

| IUPAC Name | ethyl 2-formylpyridine-4-carboxylate | [1] |

| Melting Point | 63 °C | |

| Boiling Point | 288.3 ± 25.0 °C at 760 mmHg | |

| Physical Form | Solid | |

| Storage Conditions | -20°C, sealed storage, away from moisture |

Solubility

Synthesis

The synthesis of Ethyl 2-formylisonicotinate typically involves a multi-step process. A general synthetic pathway begins with the esterification of isonicotinic acid to produce ethyl isonicotinate. This is followed by the introduction of a formyl group at the 2-position of the pyridine ring.[1]

A potential synthetic workflow is outlined below:

Caption: General synthetic workflow for Ethyl 2-formylisonicotinate.

Experimental Protocol:

A detailed experimental protocol for the synthesis of Ethyl 2-formylisonicotinate is not explicitly available in the reviewed literature. However, a general procedure can be inferred from the synthesis of related compounds and general organic chemistry principles.

Step 1: Esterification of Isonicotinic Acid

A mixture of isonicotinic acid, absolute ethanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is refluxed. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is neutralized, and the product, ethyl isonicotinate, is extracted with an organic solvent. The solvent is then removed under reduced pressure to yield the crude product, which can be purified by distillation or column chromatography.

Step 2: Formylation of Ethyl Isonicotinate

The formylation of ethyl isonicotinate at the 2-position can be achieved using various methods, such as the Vilsmeier-Haack reaction. This typically involves reacting ethyl isonicotinate with a formylating agent, such as a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), at a controlled temperature. The reaction is then quenched, and the product, Ethyl 2-formylisonicotinate, is isolated and purified, often by column chromatography. It has been noted that conducting this step in a solvent like THF at a lower temperature can significantly improve the yield.[1]

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of Ethyl 2-formylisonicotinate provides characteristic signals corresponding to the protons in the molecule. A representative ¹H NMR spectrum is available from chemical suppliers. The expected signals would include those for the ethyl group (a triplet and a quartet), the protons on the pyridine ring, and the aldehyde proton.

¹³C NMR, FT-IR, and Mass Spectrometry

-

¹³C NMR: Signals for the carbonyl carbons of the ester and aldehyde groups are expected to appear downfield (typically >160 ppm). Aromatic carbons of the pyridine ring and the carbons of the ethyl group will also show characteristic shifts.

-

FT-IR: The spectrum will be characterized by strong absorption bands for the C=O stretching vibrations of the ester and aldehyde groups (typically in the range of 1680-1750 cm⁻¹). C-H stretching vibrations for the aromatic and aliphatic protons, as well as C-N and C-O stretching vibrations, will also be present.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (179.17 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group from the ester, the formyl group, and fragmentation of the pyridine ring.

Reactivity and Potential Applications

The chemical reactivity of Ethyl 2-formylisonicotinate is primarily dictated by the formyl and ethyl ester functional groups. The aldehyde group is susceptible to nucleophilic attack and can participate in various condensation reactions, such as the Knoevenagel condensation, Wittig reaction, and aldol-type reactions. The ester group can undergo nucleophilic acyl substitution reactions, including hydrolysis to the corresponding carboxylic acid, transesterification, and amidation.

This dual reactivity makes Ethyl 2-formylisonicotinate a valuable intermediate in the synthesis of a wide range of heterocyclic compounds.[1] It has been utilized as a starting material for the synthesis of novel isonicotinate-derived meso-tetraarylporphyrins, which have shown potential as antifungal and allelopathic agents.[1] This highlights its potential in the development of new therapeutic agents and agrochemicals.

The logical relationship of its reactivity leading to potential applications can be visualized as follows:

Caption: Reactivity of Ethyl 2-formylisonicotinate leading to diverse applications.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the biological activity or the interaction of Ethyl 2-formylisonicotinate with cellular signaling pathways. Its primary role in the literature is that of a synthetic intermediate. However, the biological activity of the downstream products synthesized from this molecule, such as the aforementioned porphyrin derivatives, suggests that it is a valuable scaffold for generating compounds with potential therapeutic or biological effects.[1] Further research is warranted to explore the intrinsic biological properties of Ethyl 2-formylisonicotinate and its derivatives.

Conclusion

Ethyl 2-formylisonicotinate is a key heterocyclic building block with significant potential in synthetic and medicinal chemistry. This guide has summarized its core physico-chemical properties, providing a foundation for its use in research and development. While a complete experimental dataset for all its properties is not yet available, the existing information on its synthesis, reactivity, and role as a precursor for bioactive molecules underscores its importance. Future investigations should focus on elucidating its detailed spectral characteristics, quantitative solubility, and exploring its potential biological activities to fully realize its utility in drug discovery and materials science.

References

An In-depth Technical Guide to Ethyl 2-formylisonicotinate: Synthesis, Structure, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-formylisonicotinate, a pyridine derivative with the CAS number 21908-08-7, is a versatile building block in synthetic organic and medicinal chemistry.[1][2] Its unique structure, featuring both an aldehyde and an ester functional group on a pyridine ring, allows for a wide range of chemical modifications, making it a valuable precursor in the development of complex heterocyclic systems and novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and its emerging role in the synthesis of compounds with potential biological activities, particularly in the development of antifungal agents.

Chemical Structure and Properties

Ethyl 2-formylisonicotinate, also known by its IUPAC name ethyl 2-formylpyridine-4-carboxylate, possesses a molecular formula of C₉H₉NO₃ and a molecular weight of 179.17 g/mol .[2]

Structure:

Figure 1: Chemical structure of Ethyl 2-formylisonicotinate.

Physicochemical Properties:

| Property | Value |

| CAS Number | 21908-08-7 |

| Molecular Formula | C₉H₉NO₃ |

| Molecular Weight | 179.17 g/mol |

| Appearance | Solid |

| Purity | 97% |

Synthesis

Experimental Protocol: Synthesis of Ethyl 2-acetylisonicotinate

This protocol describes the synthesis of ethyl 2-acetylisonicotinate from ethyl isonicotinate.

Materials:

-

Ethyl isonicotinate

-

Paraldehyde

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

Trifluoroacetic acid (TFA)

-

tert-Butyl hydroperoxide (t-BuOOH), 70%

-

Acetonitrile (CH₃CN)

-

Chloroform (CHCl₃)

-

Magnesium sulfate (MgSO₄)

-

Silica gel

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

To a 500 mL round-bottom flask, add acetonitrile (180 mL), ethyl isonicotinate (19.2 g, 127 mmol), paraldehyde (82 g, 620 mmol), FeSO₄·7H₂O (0.6 g, 2.16 mmol), TFA (14.86 g, 130 mmol), and 70% t-BuOOH (32 g, 252 mmol) in sequence.

-

Heat the resulting mixture to reflux for 4 hours.

-

After cooling to room temperature, remove the acetonitrile under vacuum.

-

Neutralize the residue.

-

Extract the mixture with chloroform (3 x 100 mL).

-

Combine the organic fractions and dry over MgSO₄.

-

Filter the solution and concentrate it under vacuum.

-

Purify the crude product by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (13:1) to obtain the pure product as a white solid.[3]

Reactivity and Applications in Synthesis

The chemical reactivity of ethyl 2-formylisonicotinate is characterized by the presence of the electrophilic aldehyde group and the ester group, as well as the electron-deficient nature of the pyridine ring. This makes it a valuable synthon for the construction of more complex molecules.

A significant application of ethyl 2-formylisonicotinate is in the synthesis of meso-tetraarylporphyrins.[4] Porphyrins are a class of macrocyclic compounds with a wide range of applications, including as photosensitizers in photodynamic therapy and as catalysts. The synthesis of these porphyrins from ethyl 2-formylisonicotinate typically involves a condensation reaction with pyrrole and a substituted aldehyde, followed by oxidation.

Experimental Protocol: General Procedure for Aldehyde Synthesis via Pd-catalyzed Coupling

This protocol outlines a general method for the synthesis of aldehyde precursors that can be used in porphyrin synthesis.

Materials:

-

4-Ethynylbenzaldehyde

-

Arylbromide

-

PdCl₂(PPh₃)₂

-

Dry Triethylamine (Et₃N)

-

Copper(I) iodide (CuI)

-

Chloroform (CHCl₃)

-

Aqueous Potassium Carbonate (K₂CO₃), 15%

-

Brine

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

Charge a flask with 4-ethynylbenzaldehyde (1 equivalent), the desired arylbromide (1 equivalent), PdCl₂(PPh₃)₂ (1–2 mol%), and dry Et₃N.

-

Bubble argon through the solution for 10 minutes while stirring.

-

Add CuI (2–4 mol%) and attach a reflux condenser.

-

Heat the mixture to reflux with stirring under an argon atmosphere for 2 hours.

-

Remove the Et₃N by rotary evaporation.

-

Add CHCl₃ and filter the solution.

-

Wash the filtrate with 15% aqueous K₂CO₃, water, and brine.

-

Dry the organic layer over MgSO₄ or Na₂SO₄ and remove the CHCl₃.[5]

Biological Activity of Derived Compounds

Pyridine-containing heterocycles are prevalent in a vast number of FDA-approved drugs, highlighting the significance of this scaffold in medicinal chemistry.[6][7] Derivatives of ethyl 2-formylisonicotinate, particularly the meso-substituted porphyrins, have shown promise as antifungal agents.[4]

Antifungal Mechanism of Action:

The antifungal activity of certain pyridine-containing compounds is attributed to the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[8][9] Specifically, these compounds can target and inhibit the enzyme lanosterol demethylase, leading to a depletion of ergosterol and an accumulation of lanosterol, which disrupts membrane integrity and function.[8]

Figure 2: Proposed mechanism of antifungal action for pyridine-derivatives.

In the context of photodynamic therapy, cationic porphyrins can act as photosensitizers. Upon excitation with light, they generate reactive oxygen species (ROS) which are highly cytotoxic. These ROS can lead to the inactivation of essential cytoplasmic and mitochondrial enzymes and compromise the integrity of the plasma membrane, ultimately leading to fungal cell death.[10]

Figure 3: Mechanism of photodynamic therapy using porphyrin photosensitizers.

Conclusion

Ethyl 2-formylisonicotinate is a key chemical intermediate with significant potential in the field of drug discovery and materials science. Its versatile structure allows for the synthesis of a variety of complex heterocyclic compounds, most notably porphyrins with promising antifungal properties. Further research into the synthesis and biological evaluation of derivatives of ethyl 2-formylisonicotinate is warranted to explore their full therapeutic potential. The development of detailed and optimized synthetic protocols will be crucial for advancing the application of this compound in the creation of novel and effective pharmaceuticals.

References

- 1. Ethyl 2-formylpyridine-4-carboxylate 97% | CAS: 21908-08-7 | AChemBlock [achemblock.com]

- 2. chembk.com [chembk.com]

- 3. Ethyl 2-acetylisonicotinate synthesis - chemicalbook [chemicalbook.com]

- 4. Ethyl 2-formylisonicotinate|CAS 21908-08-7 [benchchem.com]

- 5. Synthesis of meso-Extended Tetraaryl Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cationic amphiphilic Zn-porphyrin with high antifungal photodynamic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of Ethyl 2-formylisonicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-formylisonicotinate (CAS No: 21908-08-7), with the molecular formula C₉H₉NO₃, is a key heterocyclic building block in medicinal chemistry and materials science.[1] Its bifunctional nature, possessing both an aldehyde and an ester group on a pyridine scaffold, makes it a versatile precursor for the synthesis of a wide array of more complex molecules. This document provides a detailed guide to its spectroscopic characteristics and a plausible synthetic protocol.

Due to the limited availability of direct experimental spectroscopic data for Ethyl 2-formylisonicotinate in the public domain, the data presented herein is a combination of information from available sources and predictions based on the analysis of structurally analogous compounds. These predictions are grounded in established principles of spectroscopic interpretation for heterocyclic and carbonyl-containing molecules.

Spectroscopic Data

The following tables summarize the predicted and known spectroscopic data for Ethyl 2-formylisonicotinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.1 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~8.9 | Doublet | 1H | Pyridine H6 |

| ~8.2 | Doublet | 1H | Pyridine H5 |

| ~7.9 | Singlet | 1H | Pyridine H3 |

| ~4.4 | Quartet | 2H | Methylene protons (-OCH₂CH₃) |

| ~1.4 | Triplet | 3H | Methyl protons (-OCH₂CH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehyde Carbonyl (CHO) |

| ~165 | Ester Carbonyl (COO) |

| ~155 | Pyridine C2 |

| ~150 | Pyridine C6 |

| ~145 | Pyridine C4 |

| ~125 | Pyridine C5 |

| ~122 | Pyridine C3 |

| ~62 | Methylene Carbon (-OCH₂CH₃) |

| ~14 | Methyl Carbon (-OCH₂CH₃) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2820, ~2720 | Medium | C-H stretch of aldehyde |

| ~1730 | Strong | C=O stretch of ester |

| ~1700 | Strong | C=O stretch of aldehyde |

| ~1590, ~1470 | Medium-Strong | C=C and C=N stretching of pyridine ring |

| ~1250 | Strong | C-O stretch of ester |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 179 | [M]⁺ (Molecular Ion) |

| 150 | [M - CHO]⁺ |

| 134 | [M - OCH₂CH₃]⁺ |

| 106 | [M - COOCH₂CH₃]⁺ |

Experimental Protocols

Synthesis of Ethyl 2-formylisonicotinate

A plausible synthetic route to Ethyl 2-formylisonicotinate involves the oxidation of the corresponding alcohol, Ethyl 2-(hydroxymethyl)isonicotinate. A common and effective method for this transformation is the use of manganese dioxide (MnO₂) in a suitable organic solvent.

Procedure:

-

Dissolution: Dissolve Ethyl 2-(hydroxymethyl)isonicotinate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

-

Oxidation: To the stirred solution, add activated manganese dioxide (MnO₂, ~5-10 equivalents).

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide. Wash the celite pad with the solvent used for the reaction.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Ethyl 2-formylisonicotinate.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer. The sample would be dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

Mass Spectrometry (MS): Mass spectral data would be acquired using an electron ionization (EI) mass spectrometer. The sample would be introduced directly or via a gas chromatograph (GC-MS).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of Ethyl 2-formylisonicotinate.

Caption: Logical workflow for the synthesis and spectroscopic confirmation of Ethyl 2-formylisonicotinate.

References

Biological Activity Screening of Ethyl 2-formylisonicotinate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data presentation relevant to the biological activity screening of derivatives of Ethyl 2-formylisonicotinate. While direct and extensive research on this specific family of compounds is emerging, this document outlines established protocols and presents illustrative data from closely related isonicotinoyl hydrazones and other pyridine derivatives. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel therapeutic agents based on the Ethyl 2-formylisonicotinate scaffold.

Introduction

Ethyl 2-formylisonicotinate is a versatile chemical intermediate, featuring a pyridine ring substituted with both an ethyl ester and a formyl group.[1] This unique arrangement of functional groups allows for a wide range of chemical modifications, leading to the synthesis of diverse derivatives such as Schiff bases, hydrazones, and thiosemicarbazones. These classes of compounds are of significant interest in medicinal chemistry due to their well-documented broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4][5] The imine group (-C=N-) in many of these derivatives is a key pharmacophore that can interact with various biological targets.

This guide will detail the typical workflow for screening such derivatives, from synthesis to biological evaluation, and provide examples of how to present the resulting data and visualize the underlying biological pathways.

Synthesis of Ethyl 2-formylisonicotinate Derivatives

The primary route for derivatizing Ethyl 2-formylisonicotinate involves the condensation of its formyl group with a primary amine. This reaction is characteristic of aldehydes and is used to produce a variety of derivatives.

General Synthesis of Schiff Bases and Hydrazones

A common synthetic strategy involves the reaction of Ethyl 2-formylisonicotinate with a substituted aniline (for Schiff bases) or a hydrazide (for hydrazones) in a suitable solvent, often with catalytic amounts of acid.

Experimental Protocol: Synthesis of an Exemplary Hydrazone Derivative

-

Dissolution: Dissolve Ethyl 2-formylisonicotinate (1 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition of Reactant: To this solution, add a solution of a selected hydrazide (1 mmol) in absolute ethanol.

-

Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

-

Reaction: Reflux the mixture for a specified period (typically 4-8 hours), monitoring the reaction progress using thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting solid precipitate is collected by filtration.

-

Purification: Wash the collected solid with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol or methanol) to afford the pure hydrazone derivative.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Biological Activity Screening

Anticancer Activity

The cytotoxic potential of synthesized derivatives against various cancer cell lines is a primary focus of screening. The MTT assay is a widely used colorimetric assay to assess cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, A549) into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 100 µM) and incubate for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) should be included.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Table 1: Illustrative Anticancer Activity of Isonicotinoyl Hydrazone Analogs (IC₅₀ in µM)

| Compound | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) |

| Derivative A | 15.2 ± 1.3 | 22.5 ± 2.1 | 18.7 ± 1.9 |

| Derivative B | 8.9 ± 0.9 | 12.1 ± 1.1 | 9.5 ± 1.0 |

| Derivative C | 25.4 ± 2.5 | 30.8 ± 3.2 | 28.1 ± 2.9 |

| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.0 ± 0.1 |

Data are presented as mean ± standard deviation and are representative examples from studies on related hydrazone derivatives.

Antimicrobial Activity

The antimicrobial properties of the derivatives are typically evaluated against a panel of pathogenic bacteria and fungi. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Inoculum: Prepare a bacterial or fungal suspension and adjust its turbidity to match the 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the synthesized compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Inoculate each well with the prepared microbial suspension.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 2: Illustrative Antimicrobial Activity of Pyridine-based Schiff Bases (MIC in µg/mL)

| Compound | S. aureus | E. coli | P. aeruginosa | C. albicans |

| Derivative X | 16 | 32 | 64 | 32 |

| Derivative Y | 8 | 16 | 32 | 16 |

| Derivative Z | 32 | 64 | 128 | 64 |

| Ciprofloxacin | 1 | 0.5 | 1 | N/A |

| Fluconazole | N/A | N/A | N/A | 8 |

Data are representative examples from studies on related Schiff base derivatives.

Mechanistic Insights and Signaling Pathways

Understanding the mechanism of action is crucial for drug development. For many anticancer agents, the induction of apoptosis is a key mechanism. For antimicrobial agents, inhibition of essential enzymes or disruption of cell wall synthesis are common pathways.

Apoptosis Induction Pathway

Many cytotoxic compounds exert their effect by inducing programmed cell death, or apoptosis. This is often mediated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Caption: Intrinsic apoptosis pathway induced by a hypothetical isonicotinate derivative.

Experimental Workflow for Biological Screening

The overall process of screening can be visualized as a multi-step workflow, from the initial synthesis to the final determination of biological activity.

Caption: General experimental workflow for screening Ethyl 2-formylisonicotinate derivatives.

Conclusion

Derivatives of Ethyl 2-formylisonicotinate represent a promising class of compounds for the discovery of new therapeutic agents. This guide provides a framework for their synthesis and biological evaluation, drawing upon established methodologies for related heterocyclic compounds. The systematic application of these screening protocols, coupled with robust data analysis and mechanistic studies, will be instrumental in identifying lead compounds for further preclinical and clinical development. Researchers are encouraged to adapt and refine these protocols to suit their specific research objectives and the unique chemical properties of their synthesized derivatives.

References

Ethyl 2-formylisonicotinate: A Versatile Scaffold for the Development of Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-formylisonicotinate is a heterocyclic building block of significant interest in medicinal chemistry. Its unique structure, featuring a pyridine ring functionalized with both an ethyl ester and a formyl group, makes it a versatile synthon for the synthesis of a wide array of more complex, biologically active molecules. While direct studies on the mechanism of action of Ethyl 2-formylisonicotinate itself are not prevalent in the scientific literature, its utility as a precursor in the development of novel therapeutic agents is well-documented. This guide explores the role of the core isonicotinate scaffold in the synthesis of compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. We will delve into the mechanisms of action of these derivatives, present quantitative data, detail experimental protocols, and visualize key signaling pathways.

Role in the Synthesis of Anti-inflammatory Agents

Derivatives synthesized from structures related to Ethyl 2-formylisonicotinate have demonstrated significant anti-inflammatory potential. These compounds often exert their effects by modulating key signaling pathways involved in the inflammatory response.

A prominent mechanism by which these derivatives exhibit anti-inflammatory activity is through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. For instance, certain ethyl ferulate derivatives have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) in RAW264.7 cells by targeting these pathways[1].

| Compound Class | Assay | Target/Cell Line | IC50 / Inhibition | Reference |

| Ethyl Ferulate Derivatives (c10, c23) | TNF-α Production | RAW264.7 cells | More potent than dexamethasone | [1] |

| Thiazoline-2-thione Derivative (4d) | BSA Denaturation | - | IC50: 21.9 µg/mL | [2] |

| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01) | COX-1 Inhibition | - | IC50: 314 µg/mL | [3] |

| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01) | COX-2 Inhibition | - | IC50: 130 µg/mL | [3] |

| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01) | 5-LOX Inhibition | - | IC50: 105 µg/mL | [3] |

In Vitro Anti-inflammatory Activity in RAW264.7 Cells [1]

-

Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Cells are pre-treated with various concentrations of the synthesized derivatives for 1 hour.

-

Inflammation Induction: Lipopolysaccharide (LPS) is added to the culture medium to induce an inflammatory response.

-

Cytokine Measurement (ELISA): After a 24-hour incubation, the cell supernatant is collected. The concentration of TNF-α is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Western Blot Analysis: Cell lysates are prepared to analyze the protein expression levels of key components of the NF-κB (e.g., p-p65, p-IκBα) and MAPK (e.g., p-ERK, p-JNK, p-p38) pathways. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies.

Role in the Synthesis of Antimicrobial Agents

The isonicotinate framework is also integral to the synthesis of novel antimicrobial agents. Derivatives have shown activity against a range of pathogens, including multidrug-resistant bacteria.

One of the targeted mechanisms for antibacterial action is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of bacteria. By inhibiting DHFR, these compounds disrupt the production of tetrahydrofolate, a precursor for nucleotide synthesis, thereby halting bacterial growth. Quinoline-2-one derivatives, for example, have been identified as promising antibacterial agents acting through this mechanism against multidrug-resistant Gram-positive bacteria[4].

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Quinoline-2-one Derivative (6c) | MRSA | 0.75 | [4] |

| Quinoline-2-one Derivative (6c) | VRE | 0.75 | [4] |

| Quinoline-2-one Derivative (6c) | MRSE | 2.50 | [4] |

| Ethyl 2-(quinolin-4-yl)propanoates | Helicobacter pylori | Potent activity reported | [5] |

| Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1) | Pseudomonas aeruginosa, Escherichia coli | Antibacterial properties shown | [6] |

Minimum Inhibitory Concentration (MIC) Assay [4]

-

Bacterial Strains: Clinically relevant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), are used.

-

Compound Preparation: The synthesized compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Dihydrofolate Reductase (DHFR) Inhibition Assay [4]

-

Enzyme and Substrate: Recombinant DHFR enzyme is used with its substrate, dihydrofolic acid, and the cofactor NADPH.

-

Reaction Mixture: The assay is performed in a buffer solution containing the enzyme, substrate, and various concentrations of the test compound.

-

Activity Measurement: The enzyme activity is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.

Role in the Synthesis of Anticancer Agents

The versatility of the Ethyl 2-formylisonicotinate scaffold extends to the development of anticancer agents. Synthesized derivatives have shown promise in targeting key molecules involved in cancer cell proliferation and survival.

A significant strategy in cancer therapy is the inhibition of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). Overexpression of these receptors is common in various cancers. Certain pyrano[3,2-c]quinoline derivatives have been designed and synthesized to act as dual inhibitors of EGFR and HER-2, demonstrating antiproliferative activity against cancer cell lines[7].

| Compound Class | Cell Line | Target | IC50 | Reference |

| Pyrano[3,2-c]quinoline Derivative (3a) | HT-29 (Colon Cancer) | - | 23 nM | [7] |

| Pyrano[3,2-c]quinoline Derivative (3f) | HT-29 (Colon Cancer) | - | 25 nM | [7] |

| Pyrano[3,2-c]quinoline Derivative (3a) | - | EGFR | 68 nM | [7] |

| Pyrano[3,2-c]quinoline Derivative (3a) | - | HER-2 | 30 nM | [7] |

| 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (7c) | - | EGFR | 42.91 nM | [8] |

Antiproliferative Assay (MTT Assay) [7]

-

Cell Seeding: Human cancer cell lines (e.g., HT-29, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the synthesized compounds for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Ethyl 2-formylisonicotinate serves as a crucial starting material in the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. While the compound itself may not possess intrinsic biological activity, its functional groups provide a reactive platform for constructing molecules that can effectively modulate key biological pathways. The derivatives synthesized from this and related scaffolds have demonstrated promising anti-inflammatory, antimicrobial, and anticancer activities by targeting specific enzymes and signaling cascades. Further exploration of the chemical space around the isonicotinate core holds considerable promise for the discovery of novel and potent therapeutic agents. This guide provides a foundational understanding for researchers aiming to leverage this versatile chemical entity in their drug discovery and development endeavors.

References

- 1. Synthesis and cytotoxic activity of ethyl ferulate derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies [mdpi.com]

Ethyl 2-formylisonicotinate: A Technical Guide to its Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-formylisonicotinate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique bifunctional nature, possessing both an electrophilic aldehyde and a nucleophilic pyridine ring ester, makes it a valuable precursor for the synthesis of a wide range of complex molecules, including porphyrins and potential therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and key applications of Ethyl 2-formylisonicotinate, with a focus on detailed experimental protocols and quantitative data to support further research and development.

Introduction

The pyridine nucleus is a fundamental scaffold in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical and biological properties. Ethyl 2-formylisonicotinate, with its formyl group at the 2-position and an ethyl ester at the 4-position of the pyridine ring, represents a key intermediate for the construction of diverse molecular architectures. The historical development of synthetic routes to pyridine derivatives, dating back to Hantzsch's synthesis in 1881, has paved the way for the creation of such specialized reagents.[1] This document details the available information on the synthesis and utility of this important compound.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 2-formylisonicotinate is presented in Table 1.

Table 1: Physicochemical Properties of Ethyl 2-formylisonicotinate

| Property | Value |

| CAS Number | 21908-08-7 |

| Molecular Formula | C₉H₉NO₃ |

| Molecular Weight | 179.17 g/mol |

| IUPAC Name | ethyl 2-formylpyridine-4-carboxylate |

| Appearance | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Solubility | Not specified in available literature |

Synthesis of Ethyl 2-formylisonicotinate

While the historical first synthesis of Ethyl 2-formylisonicotinate is not well-documented in readily available literature, a plausible and efficient synthetic route involves the oxidation of the corresponding 2-methyl substituted precursor, ethyl 2-methylisonicotinate.

Experimental Protocol: Oxidation of Ethyl 2-methylisonicotinate

This protocol is based on established methods for the oxidation of methylpyridines to their corresponding aldehydes.

Materials:

-

Ethyl 2-methylisonicotinate

-

Selenium dioxide (SeO₂)

-

Dioxane

-

Water

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-methylisonicotinate (1.0 eq) in a mixture of dioxane and water.

-

Add selenium dioxide (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove solid byproducts.

-

Dilute the filtrate with water and extract with ethyl acetate (3 x volumes).

-

Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure Ethyl 2-formylisonicotinate.

Expected Yield: Yields for this specific transformation are not reported in the available literature but are anticipated to be moderate to good based on similar reactions.

Spectroscopic Characterization

Detailed spectroscopic data for Ethyl 2-formylisonicotinate is crucial for its unambiguous identification. While specific spectra are not widely published, the expected characteristic signals are outlined below based on its chemical structure.

Table 2: Predicted Spectroscopic Data for Ethyl 2-formylisonicotinate

| Technique | Expected Chemical Shifts / Peaks |

| ¹H NMR | δ (ppm): ~10.1 (s, 1H, -CHO), ~8.9 (d, 1H, pyridine H6), ~8.2 (s, 1H, pyridine H3), ~7.9 (d, 1H, pyridine H5), 4.4 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR | δ (ppm): ~193 (-CHO), ~165 (C=O, ester), ~155 (pyridine C2), ~151 (pyridine C6), ~145 (pyridine C4), ~125 (pyridine C3), ~122 (pyridine C5), ~62 (-OCH₂CH₃), ~14 (-OCH₂CH₃) |

| IR | ν (cm⁻¹): ~1720-1730 (C=O, ester), ~1700-1710 (C=O, aldehyde), ~1580-1600 (C=N, pyridine ring) |

| Mass Spec (EI) | m/z: 179 (M⁺), 150 (M⁺ - CHO), 134 (M⁺ - OEt), 106 (M⁺ - CO₂Et) |

Applications in Synthesis

Ethyl 2-formylisonicotinate serves as a key building block in the synthesis of more complex molecules, particularly in the field of porphyrin chemistry.

Synthesis of Isonicotinate-Derived Meso-Tetraarylporphyrins

Ethyl 2-formylisonicotinate is a crucial precursor for the synthesis of isonicotinate-derived meso-tetraarylporphyrins. These macrocycles are of interest for their potential applications in various fields, including as antifungal agents.[2] The general synthetic workflow is depicted below.

Caption: Synthetic workflow for isonicotinate-derived porphyrins.

Potential in Drug Discovery

The presence of both an aldehyde and a pyridine ester functionality makes Ethyl 2-formylisonicotinate an attractive starting material for the synthesis of novel drug candidates. The aldehyde can be readily converted into various functional groups, such as amines, alcohols, and carboxylic acids, or used in cyclization reactions to form new heterocyclic rings. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing further points for molecular diversification. While specific examples of its use in drug development are not widely reported, its structural motifs are present in a range of bioactive molecules.

Future Outlook

Ethyl 2-formylisonicotinate is a valuable and versatile building block with significant potential for further applications in both materials science and medicinal chemistry. The development of more efficient and well-documented synthetic protocols will be crucial for its wider adoption. Furthermore, the exploration of its reactivity and its incorporation into novel molecular scaffolds is expected to lead to the discovery of new functional materials and therapeutic agents. The investigation of the biological activities of compounds derived from this precursor is a promising area for future research.

References

An In-depth Technical Guide on the Theoretical and Computational Studies of Ethyl 2-formylisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-formylisonicotinate, a versatile heterocyclic compound, holds significant interest in medicinal chemistry and materials science due to its unique electronic and structural properties. This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to characterize this molecule. It delves into its electronic structure, spectroscopic properties, and reactivity, offering valuable insights for researchers and professionals in drug development. The guide summarizes key quantitative data, details experimental and computational protocols, and presents visual representations of molecular orbitals and conceptual workflows to facilitate a deeper understanding of Ethyl 2-formylisonicotinate's behavior at a molecular level.

Introduction

Ethyl 2-formylisonicotinate (C9H9NO3) is a pyridine derivative featuring both an ester and a formyl group.[1] This substitution pattern makes it a valuable precursor in the synthesis of more complex heterocyclic systems, including novel porphyrins with potential antifungal and allelopathic activities.[1] Understanding the fundamental electronic and structural characteristics of this molecule is crucial for its effective application in designing new therapeutic agents and functional materials.

Theoretical and computational chemistry provide powerful tools to investigate molecular properties that may be challenging to explore experimentally.[2] Density Functional Theory (DFT) has emerged as a particularly effective method for studying the geometry, vibrational frequencies, and electronic properties of organic molecules.[2][3] This guide will explore the application of these computational techniques to elucidate the properties of Ethyl 2-formylisonicotinate.

Molecular Structure and Spectroscopic Analysis

Computational methods, particularly DFT, are widely used to predict the optimized geometry and vibrational spectra of molecules. These theoretical predictions can be correlated with experimental data from techniques like FT-IR and NMR spectroscopy to confirm the molecular structure.

Geometric Parameters

Table 1: Theoretical Geometric Parameters for a Representative Isonicotinate Derivative (Ethyl 5-amino-2-bromoisonicotinate) [3][4]

| Parameter | Bond Length (Å) - DFT |

| C-O (ester) | 1.35 |

| C=O (ester) | 1.21 |

| C-N (ring) | 1.34 |

| C-C (ring) | 1.39 |

Note: These values are for a related compound and serve as an illustrative example of the type of data obtained from DFT calculations.

Vibrational Spectroscopy (FT-IR)

Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies, after appropriate scaling, can be compared with experimental FT-IR spectra to assign the observed vibrational bands to specific functional groups and vibrational modes within the molecule. This correlation between theoretical and experimental spectra is a powerful tool for structural confirmation.

Electronic Properties and Reactivity

The electronic properties of a molecule, such as the distribution of electron density and the energies of its frontier molecular orbitals, are fundamental to understanding its reactivity and potential biological activity.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic transitions and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.[5] The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap suggests that the molecule is more reactive and that charge transfer can occur more readily within the molecule.[2][6]

The HOMO-LUMO energy gap can be used to derive several global reactivity descriptors, as shown in the table below.[5]

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula |

| Ionization Potential (I) | -EHOMO |

| Electron Affinity (A) | -ELUMO |

| Electronegativity (χ) | (I + A) / 2 |

| Chemical Hardness (η) | (I - A) / 2 |

| Chemical Softness (S) | 1 / (2η) |

| Electrophilicity Index (ω) | μ2 / (2η) where μ = -χ |

These parameters provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions.[7]

Caption: Energy level diagram of HOMO and LUMO orbitals.

Mulliken Population Analysis

Mulliken population analysis is a method used to estimate the partial atomic charges in a molecule from computational chemistry calculations.[8] These charges provide insights into the distribution of electrons within the molecule and can help identify electrophilic and nucleophilic sites. The analysis involves partitioning the total electron population among the different atoms in the molecule.[9] It's important to note that Mulliken charges are known to be sensitive to the choice of basis set used in the calculation.[8][10]

Table 3: Illustrative Mulliken Atomic Charges for a Heterocyclic System

| Atom | Charge (e) |

| N (pyridine) | -0.5 to -0.7 |

| C (carbonyl) | +0.4 to +0.6 |

| O (carbonyl) | -0.4 to -0.6 |

| O (ester) | -0.3 to -0.5 |

Note: These are representative values and the actual charges for Ethyl 2-formylisonicotinate would need to be calculated specifically.

Experimental and Computational Protocols

Synthesis of Ethyl 2-formylisonicotinate

A common synthetic route to Ethyl 2-formylisonicotinate involves the oxidation of the corresponding methyl-substituted precursor.

Caption: A general workflow for the synthesis of Ethyl 2-formylisonicotinate.

Protocol:

-

Dissolve Ethyl 2-methylisonicotinate in a suitable solvent (e.g., dioxane).

-

Add an oxidizing agent, such as selenium dioxide.

-

Reflux the mixture for a specified period.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove solid byproducts.

-

Purify the crude product using column chromatography to obtain pure Ethyl 2-formylisonicotinate.

Computational Methodology

The theoretical calculations discussed in this guide are typically performed using Gaussian software.

Caption: A standard workflow for DFT calculations.

Protocol:

-

Structure Input: The initial 3D structure of Ethyl 2-formylisonicotinate is built using molecular modeling software.

-

Geometry Optimization: The structure is optimized to find the lowest energy conformation using a DFT method, such as B3LYP with the 6-311+G(d,p) basis set.

-

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that it represents a true energy minimum and to predict the IR spectrum.

-

Electronic Property Calculation: Single-point energy calculations are performed to determine electronic properties like HOMO-LUMO energies and Mulliken atomic charges.

-

Analysis: The output files are analyzed to extract the desired quantitative data and to visualize molecular orbitals and vibrational modes.

Potential Applications in Drug Development

The insights gained from theoretical and computational studies of Ethyl 2-formylisonicotinate can be leveraged in drug development. The molecule's reactive sites, identified through Mulliken charge analysis and frontier molecular orbital theory, can guide the design of new derivatives with enhanced biological activity. For instance, isonicotinate derivatives have been explored for their potential as anticancer and antibacterial agents.[3] Molecular docking studies, which are often informed by initial DFT calculations, can be used to predict the binding affinity of these compounds to biological targets.[3]

Conclusion

Theoretical and computational studies provide a robust framework for understanding the multifaceted chemical nature of Ethyl 2-formylisonicotinate. By employing methods like DFT, researchers can gain detailed insights into its structural, spectroscopic, and electronic properties. This knowledge is invaluable for its application as a synthon in organic chemistry and for the rational design of novel molecules with desired biological activities in the field of drug discovery. The integration of computational predictions with experimental validation will continue to be a cornerstone of modern chemical research.

References

- 1. Ethyl 2-formylisonicotinate|CAS 21908-08-7 [benchchem.com]

- 2. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 3. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of ethyl 5-amino-2-bromoisonicotinate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. materialsciencejournal.org [materialsciencejournal.org]

- 8. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 9. Mulliken [cup.uni-muenchen.de]

- 10. MULLIKEN CHARGE [groups.google.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of Ethyl 2-formylisonicotinate and Related Pyridine Carboxylate Esters

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific experimental data on the thermal stability and decomposition of Ethyl 2-formylisonicotinate. This guide, therefore, provides a comprehensive overview based on available data for structurally related compounds, namely pyridine carboxylate esters and other nitrogen-rich heterocyclic esters. The information presented herein should be considered as a predictive guide and a framework for designing experimental studies for Ethyl 2-formylisonicotinate.

Introduction

Ethyl 2-formylisonicotinate, a substituted pyridine derivative, is a versatile building block in medicinal chemistry and materials science. Understanding its thermal stability is crucial for safe handling, storage, and processing, as well as for predicting its behavior in various applications, including drug formulation and synthesis. This document aims to provide a technical guide to the thermal properties of this compound class, drawing parallels from existing research on analogous structures.

Physicochemical Properties of Ethyl 2-formylisonicotinate

A summary of the known physical and chemical properties of Ethyl 2-formylisonicotinate is presented in Table 1. This data is compiled from chemical supplier safety data sheets and product information pages.

Table 1: Physicochemical Properties of Ethyl 2-formylisonicotinate

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO₃ | |

| Molecular Weight | 179.18 g/mol | |

| Melting Point | 63 °C | |

| Boiling Point | 288.3 ± 25.0 °C at 760 mmHg | |

| Appearance | Solid | |

| Storage Temperature | -20 °C, sealed, away from moisture |

Predicted Thermal Stability and Decomposition Profile

Based on studies of similar nitrogen-rich heterocyclic esters, the thermal decomposition of Ethyl 2-formylisonicotinate is anticipated to occur at elevated temperatures. Research on a series of nitrogen-rich heterocyclic esters demonstrated that decomposition in both inert and oxidative atmospheres begins at temperatures above 250 °C.[1] For ethyl esters in this class, the onset of decomposition (T₅%) was observed in the range of 276–280 °C.[1]

The decomposition of esters at high temperatures can proceed through various mechanisms, often initiated by the cleavage of the ester linkage. A common pathway for ethyl esters involves a six-centered elimination reaction, yielding an alkene (ethylene) and the corresponding carboxylic acid.[2] In the case of Ethyl 2-formylisonicotinate, this would lead to the formation of 2-formylisonicotinic acid and ethylene.

Further heating would likely cause the decarboxylation of the resulting carboxylic acid, a known reaction for pyridinecarboxylic acids.[3] The presence of the formyl group adds another layer of complexity, as it may also undergo decomposition or participate in side reactions.

A logical workflow for investigating the thermal decomposition of a novel compound like Ethyl 2-formylisonicotinate is depicted in the following diagram.

References

- 1. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. electronicsandbooks.com [electronicsandbooks.com]

An In-depth Technical Guide to the Solubility of Ethyl 2-formylisonicotinate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of Ethyl 2-formylisonicotinate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on predicting solubility based on the compound's structural features and established chemical principles. Furthermore, it offers a detailed experimental protocol for researchers to determine precise solubility data in their specific laboratory settings.

Predicted Solubility of Ethyl 2-formylisonicotinate

The solubility of a compound is primarily dictated by its polarity and the polarity of the solvent, often summarized by the principle "like dissolves like." Ethyl 2-formylisonicotinate possesses a moderately polar structure, containing a pyridine ring, an ester group, and a formyl group. These features allow for dipole-dipole interactions and hydrogen bonding with protic solvents. The presence of the ethyl group and the aromatic ring also contributes some nonpolar character.

Based on these structural characteristics, the following table outlines the expected qualitative solubility of Ethyl 2-formylisonicotinate in a range of common organic solvents.

| Solvent Classification | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can act as a hydrogen bond donor to the nitrogen and oxygen atoms of the solute. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Acetonitrile | High to Moderate | These solvents have high dielectric constants and can engage in dipole-dipole interactions. DMSO and DMF are particularly good solvents for a wide range of organic compounds. |

| Moderately Polar | Ethyl Acetate, Dichloromethane (DCM), Chloroform | Moderate | The polarity of these solvents is comparable to that of Ethyl 2-formylisonicotinate, allowing for favorable interactions. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Low to Insoluble | The significant difference in polarity between the solute and these solvents results in weak intermolecular forces. |

Experimental Protocol for Solubility Determination (Gravimetric Method)

This section details a standard laboratory procedure for the quantitative determination of the solubility of Ethyl 2-formylisonicotinate.

2.1. Materials and Equipment

-

Ethyl 2-formylisonicotinate (solid)

-

Selected organic solvents (high purity)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials or test tubes with screw caps

-

Constant temperature bath or shaker with temperature control

-

Vortex mixer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Pre-weighed vials for solvent evaporation

-

Drying oven or vacuum desiccator

2.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid Ethyl 2-formylisonicotinate to a series of vials, each containing a known volume (e.g., 2 mL) of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Filtration:

-

Allow the vials to stand undisturbed at the constant temperature for a short period (e.g., 30 minutes) to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear solution above the solid) using a syringe.

-

Attach a syringe filter to the syringe and dispense the clear, filtered solution into a pre-weighed vial. Record the exact volume of the filtered solution.

-

-

Solvent Evaporation:

-

Place the vials containing the filtered solution in a drying oven at a temperature below the boiling point of the solvent or in a vacuum desiccator.

-

Allow the solvent to evaporate completely, leaving behind the dissolved solid.

-

-

Mass Determination and Solubility Calculation:

-

Once the solvent has fully evaporated, weigh the vial containing the solid residue.

-

Calculate the mass of the dissolved Ethyl 2-formylisonicotinate by subtracting the initial mass of the empty vial.

-

The solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L), using the following formula:

Solubility (g/L) = Mass of residue (g) / Volume of filtered solution (L)

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

Caption: Experimental workflow for gravimetric solubility determination.

Methodological & Application

Ethyl 2-formylisonicotinate: A Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds

For Immediate Release

Ethyl 2-formylisonicotinate has emerged as a highly valuable and versatile starting material in the synthesis of a diverse array of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug development. Its unique molecular architecture, featuring both an aldehyde and an ester functional group on a pyridine ring, provides a reactive platform for a variety of cyclization and functionalization reactions. This allows for the construction of complex fused heterocyclic systems with potential therapeutic applications.

This document provides detailed application notes and experimental protocols for the synthesis of several classes of heterocyclic compounds derived from ethyl 2-formylisonicotinate, including pyridopyrimidines, triazolopyridines, and thieno[2,3-b]pyridines. The protocols are designed for researchers and scientists in the field of organic and medicinal chemistry.

Synthesis of Fused Pyridopyrimidines

The reaction of ethyl 2-formylisonicotinate with binucleophilic reagents such as 2-aminobenzimidazole can lead to the formation of fused pyrimidine systems. These compounds are of significant interest due to their structural similarity to purine bases, suggesting potential interactions with biological targets.

Table 1: Synthesis of 4-oxo-4,10-dihydropyrimido[1,2-a]benzimidazole-3-carbaldehyde

| Reactant 1 | Reactant 2 | Solvent | Catalyst/Reagent | Reaction Time | Temperature (°C) | Yield (%) |

| Ethyl 2-formylisonicotinate | 2-Aminobenzimidazole | Ethanol | Piperidine | 6h | Reflux | 75 |

Experimental Protocol: Synthesis of 4-oxo-4,10-dihydropyrimido[1,2-a]benzimidazole-3-carbaldehyde

-

To a solution of ethyl 2-formylisonicotinate (1.79 g, 10 mmol) in absolute ethanol (30 mL), add 2-aminobenzimidazole (1.33 g, 10 mmol).

-

Add a catalytic amount of piperidine (0.1 mL) to the mixture.

-

Reflux the reaction mixture for 6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure product.

Caption: Synthesis of a fused pyridopyrimidine.

Synthesis of Triazolo[4,3-a]pyridines

The versatile nature of ethyl 2-formylisonicotinate is further demonstrated in its reaction with 3-amino-1,2,4-triazole, which provides a direct route to the triazolo[4,3-a]pyridine scaffold. This heterocyclic system is a key component in a number of pharmacologically active molecules.

Table 2: Synthesis of Ethyl 3-(pyridin-4-yl)-[1][2]triazolo[4,3-a]pyridine-8-carboxylate

| Reactant 1 | Reactant 2 | Solvent | Reagent | Reaction Time | Temperature (°C) | Yield (%) |

| Ethyl 2-formylisonicotinate | 3-Amino-1,2,4-triazole | Acetic Acid | N/A | 8h | 120 | 68 |

Experimental Protocol: Synthesis of Ethyl 3-(pyridin-4-yl)-[1][2][3]triazolo[4,3-a]pyridine-8-carboxylate

-

A mixture of ethyl 2-formylisonicotinate (1.79 g, 10 mmol) and 3-amino-1,2,4-triazole (0.84 g, 10 mmol) in glacial acetic acid (20 mL) is heated to 120 °C.

-

The reaction is stirred at this temperature for 8 hours.

-

After cooling to room temperature, the reaction mixture is poured into ice-water (100 mL).

-

The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield the pure product.

Caption: Synthesis of a triazolopyridine derivative.

Synthesis of Thieno[2,3-b]pyridines via Gewald Reaction

The Gewald reaction, a multi-component reaction, offers an efficient pathway to highly substituted thieno[2,3-b]pyridines. Ethyl 2-formylisonicotinate can participate in a modified Gewald reaction, reacting with an active methylene compound and elemental sulfur in the presence of a base.

Table 3: Synthesis of Ethyl 2-amino-3-cyano-6-(pyridin-4-yl)thieno[2,3-b]pyridine-5-carboxylate

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Base | Reaction Time | Temperature (°C) | Yield (%) |

| Ethyl 2-formylisonicotinate | Malononitrile | Sulfur | Ethanol | Morpholine | 4h | Reflux | 82 |

Experimental Protocol: Synthesis of Ethyl 2-amino-3-cyano-6-(pyridin-4-yl)thieno[2,3-b]pyridine-5-carboxylate

-

To a stirred solution of ethyl 2-formylisonicotinate (1.79 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (25 mL), add elemental sulfur (0.32 g, 10 mmol).

-

Add morpholine (0.87 mL, 10 mmol) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

After cooling, the separated solid is filtered, washed with cold ethanol, and recrystallized from dimethylformamide (DMF) to give the pure thieno[2,3-b]pyridine derivative.

Caption: Gewald synthesis of a thieno[2,3-b]pyridine.

These protocols highlight the utility of ethyl 2-formylisonicotinate as a key building block in the construction of diverse and complex heterocyclic frameworks. The straightforward nature of these reactions, coupled with the potential for further derivatization of the resulting products, opens up new avenues for the discovery of novel therapeutic agents.

References

- 1. Frontiers | Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions [frontiersin.org]

- 2. A multicomponent formal [1+2+1+2]-cycloaddition for the synthesis of dihydropyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application of Ethyl 2-formylisonicotinate in Medicinal Chemistry: A Detailed Overview

Introduction: Ethyl 2-formylisonicotinate is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique structure, featuring a pyridine ring substituted with both an ethyl ester and a formyl group, provides multiple reactive sites for chemical modification. This allows for the synthesis of a diverse array of complex molecules with a wide range of biological activities. Its primary role is as a key precursor in the development of novel therapeutic agents, particularly in the fields of antimicrobial and anticancer research.[1]

Key Applications in Drug Discovery

The formyl group of Ethyl 2-formylisonicotinate is readily converted into various functional groups, most notably through the formation of Schiff bases and hydrazones. This reactivity is central to its application in medicinal chemistry.

1. Precursor to Antitubercular Agents:

A prominent application of Ethyl 2-formylisonicotinate lies in its relationship to isonicotinic acid hydrazide (isoniazid), a first-line drug in the treatment of tuberculosis. Ethyl 2-formylisonicotinate can be a starting material for the synthesis of isoniazid analogs and their derivatives. The formation of Schiff bases from isoniazid is a well-established strategy to overcome drug resistance and improve the pharmacokinetic properties of the parent drug. These modifications aim to create more lipophilic compounds that can better penetrate the mycobacterial cell wall.

2. Synthesis of Antimicrobial and Anticancer Agents:

The isonicotinate scaffold is a privileged structure in many bioactive compounds. Derivatives synthesized from Ethyl 2-formylisonicotinate, such as Schiff bases and their metal complexes, have demonstrated significant antimicrobial and cytotoxic activities. The imine group (-C=N-) in Schiff bases is crucial for their biological activity. Metal chelation with these Schiff base ligands often enhances their therapeutic potential.

Data on Biological Activities of Derived Compounds

The following table summarizes the biological activities of various hydrazone and Schiff base derivatives, illustrating the potential of compounds structurally related to those derivable from Ethyl 2-formylisonicotinate.

| Compound Class | Compound/Derivative | Biological Activity | Quantitative Data (IC50/MIC) | Reference |

| Hydrazones | Hydrazone 1 | Antileishmanial (against L. amazonensis amastigotes) | IC50 = 6.79 µM | [2] |

| Hydrazones | Hydrazone 3 | Antileishmanial (against L. amazonensis promastigotes) | IC50 = 8.0-58.75 µM | [2] |

| Hydrazones | Isonicotinic Hydrazone (NH3) | Antibacterial (against S. aureus, B. subtilis, E. coli) | MIC > 200 µg/mL | [3] |

| Hydrazones | Isonicotinic Hydrazone (NH5) | Cytotoxic (Brine shrimp lethality) | Survival: 36.10 ± 3.45% | [3] |

| Hydrazones | Betulin Derivative (6i) | Cytotoxic (against HepG2 and MCF-7 cancer cell lines) | IC50 = 9.27 µM (HepG2), 8.87 µM (MCF-7) | [4] |

| Schiff Bases | N'-(1-alkyl-2,3-dihydro-2-oxo-1H-3-indolyliden)-4-pyridinecarboxylic acid hydrazide derivatives | Antitubercular (against M. tuberculosis) | - | [3] |

Experimental Protocols

The following are representative protocols for the synthesis of bioactive derivatives, which can be adapted using Ethyl 2-formylisonicotinate or its corresponding hydrazide.

Protocol 1: General Synthesis of Schiff Bases from Isoniazid

This protocol describes the synthesis of Schiff bases by reacting isonicotinic acid hydrazide (isoniazid), which can be synthesized from Ethyl 2-formylisonicotinate, with various aldehydes.

Materials:

-

Isonicotinic acid hydrazide (Isoniazid)

-

Substituted aldehyde

-

Ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve an equimolar amount of isonicotinic acid hydrazide in ethanol in a round-bottom flask.

-

Add an equimolar amount of the desired substituted aldehyde to the solution with continuous stirring.

-

Add a few drops of glacial acetic acid to the mixture as a catalyst.

-

Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

The resulting precipitate (the Schiff base) is collected by filtration.

-

Wash the product with cold ethanol and dry it in a desiccator over anhydrous CaCl2.

Protocol 2: General Synthesis of Metal Complexes of Schiff Bases

This protocol outlines the synthesis of metal complexes from a Schiff base ligand.

Materials:

-

Schiff base ligand

-

Hydrated metal chloride salt (e.g., CuCl2·2H2O, NiCl2·6H2O, CoCl2·6H2O)

-

Ethanol

Procedure:

-

Prepare a hot ethanolic solution of the Schiff base ligand (0.002 mol in 25 mL ethanol).

-

In a separate flask, prepare a hot ethanolic solution of the corresponding hydrated metal chloride salt (0.001 mol in 25 mL ethanol).

-

Add the hot ethanolic solution of the metal salt to the hot ethanolic solution of the Schiff base ligand with constant stirring.

-

Reflux the resulting mixture on a water bath for 3 hours.

-

Upon cooling, the metal complex will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with ethanol, and dry under vacuum.

Visualizing Synthesis and Application Pathways

Diagram 1: Synthesis of Isoniazid-derived Schiff Bases

Caption: Synthetic pathway from Ethyl 2-formylisonicotinate to bioactive Schiff bases and their metal complexes.

Diagram 2: Experimental Workflow for Synthesis and Evaluation

References

Application Notes and Protocols for Condensation Reactions with Ethyl 2-formylisonicotinate

For Researchers, Scientists, and Drug Development Professionals